molecular formula C25H27N3O2S2 B4929411 N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

Cat. No. B4929411
M. Wt: 465.6 g/mol
InChI Key: HOCUFTGHGLVUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea, also known as SU6656, is a selective inhibitor of Src family kinases. Src kinases play a crucial role in cellular signaling pathways, and their overexpression has been linked to various types of cancer. SU6656 has been extensively studied for its potential application in cancer research and has shown promising results in inhibiting tumor growth.

Mechanism of Action

N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea works by binding to the ATP-binding site of Src kinases, thereby inhibiting their activity. Src kinases play a crucial role in cellular signaling pathways, including cell growth, differentiation, and survival. By inhibiting the activity of Src kinases, N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea disrupts these pathways, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and enhance the effectiveness of chemotherapy drugs. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is its selectivity for Src kinases. This makes it a valuable tool for studying the role of Src kinases in cellular signaling pathways and cancer development. However, N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has also been shown to inhibit the activity of other kinases, which can complicate the interpretation of experimental results. Additionally, N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has poor solubility in water, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. One area of interest is the development of more potent and selective Src kinase inhibitors. Another area of interest is the use of N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the role of Src kinases in cancer development and to identify new targets for cancer therapy.

Synthesis Methods

N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can be synthesized using a multi-step process involving the reaction of 4-butylaniline with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzaldehyde to form an intermediate compound. This intermediate is then reacted with thiourea to yield N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea.

Scientific Research Applications

N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been extensively studied for its potential application in cancer research. Src kinases are known to be overexpressed in various types of cancer, including breast, colon, and lung cancer. N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of Src kinases. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

1-(4-butylphenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-2-3-6-19-9-11-21(12-10-19)26-25(31)27-22-13-15-23(16-14-22)32(29,30)28-18-17-20-7-4-5-8-24(20)28/h4-5,7-16H,2-3,6,17-18H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCUFTGHGLVUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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